Menaquinol-6
Description
Structure
2D Structure
Properties
CAS No. |
39776-48-2 |
|---|---|
Molecular Formula |
C41H58O2 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-diol |
InChI |
InChI=1S/C41H58O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28,42-43H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ |
InChI Key |
ZVENTDGZQVBWNA-RCIYGOBDSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |
Synonyms |
menaquinol 6 menaquinol-6 MQH2-6 |
Origin of Product |
United States |
Biogenesis and Biosynthesis of Menaquinones Mk N
Classical Shikimate Pathway in Prokaryotes
In most prokaryotes, the synthesis of the menaquinone naphthoquinone ring system relies on the classical pathway, which utilizes chorismate, a key intermediate of the shikimate pathway. rsc.orgnih.govasm.org This pathway is distinct from the alternative futalosine (B117586) pathway found in some other microorganisms. chemrxiv.orgnih.govoup.com
The initial steps of menaquinone biosynthesis involve the conversion of chorismate into a naphthalenoid ring structure through a series of enzymatic reactions. rsc.orgnih.gov
The biosynthesis of menaquinone diverges from the production of aromatic amino acids at the level of chorismate. nih.gov The process is initiated by the enzyme isochorismate synthase, encoded by the menF gene, which converts chorismate to isochorismate. rsc.orgnih.gov
Following this, a series of enzymatic reactions leads to the formation of o-succinylbenzoate (OSB). The enzyme MenD, a thiamine (B1217682) diphosphate-dependent enzyme, catalyzes the reaction between isochorismate and α-ketoglutarate to produce 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). rsc.orgresearchgate.net Subsequently, the enzymes MenH and MenC are involved in a two-step process that converts SEPHCHC to OSB via the intermediate 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). rsc.orgnih.govuniprot.orguniprot.org
| Enzyme | Gene | Substrate(s) | Product |
| Isochorismate synthase | menF | Chorismate | Isochorismate |
| SEPHCHC synthase | menD | Isochorismate, α-ketoglutarate | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) |
| SHCHC synthase | menH | SEPHCHC | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) |
| O-Succinylbenzoate synthase | menC | SHCHC | o-Succinylbenzoate (OSB) |
The formation of the characteristic naphthalenoid ring of menaquinones from OSB is a critical phase in the biosynthetic pathway. rsc.orgnih.gov The carboxyl group of OSB is first activated by the enzyme MenE, an o-succinylbenzoate-CoA ligase, in an ATP-dependent reaction to form o-succinylbenzoyl-CoA (OSB-CoA). rsc.orgresearchgate.net
This activated intermediate then undergoes an intramolecular Claisen condensation reaction catalyzed by the enzyme MenB, also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase, to form the bicyclic compound 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). rsc.orgebi.ac.ukexpasy.org The final step in the formation of the free naphthoquinoid nucleus is the hydrolysis of the CoA thioester from DHNA-CoA, a reaction for which the specific enzyme in many organisms is still under investigation, though a dedicated thioesterase has been identified in some. rsc.orgpnas.orgasm.org This hydrolysis yields 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor for prenylation. rsc.orgnih.govnih.govnih.gov
| Enzyme | Gene | Substrate | Product |
| O-Succinylbenzoate-CoA ligase | menE | o-Succinylbenzoate, ATP, CoA | o-Succinylbenzoyl-CoA (OSB-CoA) |
| 1,4-Dihydroxy-2-naphthoyl-CoA synthase | menB | o-Succinylbenzoyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) |
| DHNA-CoA thioesterase | (Varies) | 1,4-Dihydroxy-2-naphthoyl-CoA | 1,4-Dihydroxy-2-naphthoate (DHNA) |
The lipophilic character of menaquinones is conferred by a polyisoprenoid side chain, the length of which varies among different menaquinone homologues. frontiersin.org
The isoprenoid side chains are synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These are typically produced via the mevalonate (B85504) (MVA) pathway or the non-mevalonate/2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.netresearchgate.net Head-to-tail condensation of these isoprenoid units, catalyzed by prenyltransferases, generates polyisoprenyl diphosphates of varying lengths. For the synthesis of menaquinone-6, a 30-carbon hexaprenyl diphosphate is required.
The penultimate step in menaquinone biosynthesis is the attachment of the polyisoprenyl side chain to the DHNA nucleus. rsc.orgresearchgate.net This crucial reaction is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, encoded by the menA gene. nih.govasm.orgnih.govplos.orgjfda-online.com MenA is a membrane-bound enzyme that facilitates the transfer of the polyisoprenyl group from a polyisoprenyl diphosphate molecule to DHNA. plos.orguniprot.orgresearchgate.net This prenylation event is accompanied by a decarboxylation of DHNA, resulting in the formation of demethylmenaquinone (B1232588) (DMK). rsc.orgplos.orgnih.gov The final step in the pathway is the methylation of DMK at the C2 position of the naphthoquinone ring by the enzyme MenG, a methyltransferase, to yield the final menaquinone product. rsc.org In the case of menaquinone-6, the substrate for MenA would be hexaprenyl diphosphate.
Polyisoprenyl Diphosphate Synthesis
Terminal Steps and Menaquinol (B15198786) Formation
The final stages of menaquinone (MK) biosynthesis involve a series of membrane-associated reactions that convert the soluble precursor, 1,4-dihydroxy-2-naphthoate (DHNA), into the final, functional menaquinone, which is then reduced to menaquinol to participate in electron transport chains. nih.govnih.gov
Demethylmenaquinone (DMK) Methylation
The penultimate step in the biosynthesis of menaquinone is the methylation of demethylmenaquinone (DMK). rsc.org This reaction is catalyzed by the enzyme demethylmenaquinone methyltransferase, encoded by the menG gene (also known as ubiE). nih.govasm.org The enzyme transfers a methyl group from the donor molecule S-adenosylmethionine (SAM) to the aromatic ring of DMK, forming menaquinone. asm.orgpatsnap.comontosight.ai This methylation is a critical step for the proper functioning of menaquinone in the electron transport chain. plos.org In some bacteria, such as E. coli, the same methyltransferase, UbiE, is responsible for C-methylations in both menaquinone and ubiquinone biosynthesis. asm.orgnih.gov Studies in Mycobacterium smegmatis have shown that MenG is an essential protein associated with the intracytoplasmic membrane domain. nih.govresearchgate.net Depletion of MenG in this organism leads to the accumulation of its substrate, demethylmenaquinone, and results in growth retardation. researchgate.net
Enzymatic Reduction to Menaquinol
Menaquinone (MK) functions as an electron carrier in the respiratory chains of many bacteria by accepting two electrons to form menaquinol (MKH2). rsc.orgnih.gov This reduction is a crucial step in cellular respiration, facilitating the transfer of electrons between various dehydrogenase and reductase enzyme complexes within the cell membrane. nih.gov For instance, the type II NADH-quinone oxidoreductase (NDH-2) in mycobacteria catalyzes the oxidation of NADH to NAD+ with the concurrent reduction of menaquinone to menaquinol. acs.org The process of reducing menaquinone to menaquinol can also be achieved enzymatically in vitro for various applications. google.comwipo.int
Alternative Futalosine Pathway
While the classical pathway for menaquinone biosynthesis is well-established, an alternative route, known as the futalosine pathway, has been discovered in a variety of bacteria, including some human pathogens. researchgate.netfrontiersin.org This pathway is distinct from the classical route and utilizes a different set of enzymes and intermediates. nih.gov
Unique Pathway Intermediates and Enzymology (e.g., 6-aminodeoxyfutalosine, futalosine)
The futalosine pathway begins with chorismate, the same precursor as the classical pathway. nsf.gov However, the subsequent steps diverge significantly. One of the key intermediates in this pathway is futalosine. researchgate.net In some organisms, such as Acidothermus cellulolyticus and Streptomyces coelicolor, aminodeoxyfutalosine (AFL) is an intermediate that is converted to futalosine. asm.org In Helicobacter pylori, the pathway can proceed through the deamination of 6-aminodeoxyfutalosine by the enzyme AFL deaminase (HpAFLDA) to form futalosine. nih.gov Futalosine is then hydrolyzed by futalosine hydrolase (MqnB) to produce dehypoxanthine futalosine (DHFL). doi.orgnih.gov
Radical S-Adenosylmethionine (SAM) Enzyme Activities (e.g., MqnC, MqnA, MqnB, MqnD)
The futalosine pathway is characterized by the involvement of radical S-adenosylmethionine (SAM) enzymes, which catalyze complex chemical reactions. doi.org These enzymes contain a [4Fe-4S] cluster essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. doi.orguniprot.org
Key enzymes in the futalosine pathway include:
MqnA (Futalosine synthase): This enzyme is involved in the initial steps of the pathway, converting chorismate. scienceopen.com
MqnB (Futalosine hydrolase): This enzyme catalyzes the conversion of futalosine to dehypoxanthine futalosine (DHFL). nih.gov In some bacteria, MqnB can also act on aminodeoxyfutalosine. researchgate.net
MqnC (Cyclic dehypoxanthine futalosine synthase): This is a radical SAM enzyme that transforms DHFL into a unique spiro compound called cyclic dehypoxanthine futalosine (CDHFL). nih.govuniprot.orguniprot.org
MqnD (1,4-dihydroxy-6-naphthoate synthase): This enzyme converts CDHFL to 1,4-dihydroxy-6-naphthoic acid, a key napthoquinoid precursor in this pathway. nsf.govnih.gov
Comparative Analysis of Menaquinone Biosynthetic Routes
The classical and futalosine pathways represent two independent, non-homologous routes for synthesizing the menaquinone precursor. nih.gov The classical pathway, found in the majority of prokaryotes and plants, proceeds via o-succinylbenzoate. asm.orgnih.gov In contrast, the futalosine pathway, found in a broader taxonomic range of organisms, synthesizes 1,4-dihydroxy-6-naphthoate through the intermediate futalosine. nih.govnih.gov
The futalosine pathway is considered to be evolutionarily older than the classical pathway. nih.govnih.gov While the classical pathway is predominantly found in aerobic or facultatively anaerobic prokaryotes, the futalosine pathway is present in aerobic, facultatively anaerobic, and anaerobic organisms. scienceopen.comnih.gov This suggests that the futalosine pathway may have been more important in the early evolution of prokaryotes. nih.gov The distinct nature of the futalosine pathway, absent in humans and many commensal gut bacteria, makes its enzymes potential targets for the development of narrow-spectrum antibiotics against pathogens that rely on this route for menaquinone biosynthesis. researchgate.netbiorxiv.org
Genetic Determinants and Regulation of Menaquinone Biosynthesis
The production of menaquinones, including the precursor to Menaquinol-6, is governed by dedicated sets of genes organized into clusters. The regulation of these genes is crucial for maintaining appropriate levels of menaquinone, which is vital for cellular processes like anaerobic respiration. rsc.org
Identification and Characterization of men and mqn Gene Clusters
Bacteria have evolved two primary, non-homologous pathways for the biosynthesis of the menaquinone naphthoquinone ring: the canonical pathway, defined by the men gene cluster, and the alternative futalosine pathway, which relies on the mqn gene cluster. asm.orgoup.com
The canonical pathway , found in a wide array of prokaryotes including Escherichia coli, utilizes a series of enzymes encoded by the men genes (typically menA through menH). rsc.orgmdpi.comresearchgate.net In E. coli, most of these genes (menB, C, D, E, F) are clustered together on the chromosome, while menA is located elsewhere. nih.govasm.org These genes are responsible for converting chorismate, a key intermediate from the shikimate pathway, into demethylmenaquinone. nih.govnih.gov The final methylation step to produce menaquinone is often carried out by an enzyme also involved in ubiquinone biosynthesis, such as UbiE. acs.org
The futalosine pathway , discovered more recently, represents an alternative route to menaquinone synthesis and is found in various bacteria, including Helicobacter pylori and Streptomyces species. frontiersin.orgnih.gov This pathway is governed by the mqn gene cluster, which includes mqnA, mqnB, mqnC, and mqnD. oup.comresearchgate.net These enzymes catalyze the conversion of chorismate into 1,4-dihydroxy-6-naphthoate, a different naphthalenoid intermediate than that of the canonical pathway. oup.comnih.gov The existence of this distinct pathway highlights the evolutionary divergence in menaquinone biosynthesis among prokaryotes. nih.gov
Below is a table summarizing the key gene clusters involved in menaquinone biosynthesis.
| Gene Cluster | Pathway | Key Genes | Function of Encoded Enzymes | Representative Organisms |
| men | Canonical | menF | Isochorismate synthase rsc.org | Escherichia coli asm.org |
| menD | SEPHCHC synthase acs.orgnih.gov | Mycobacterium tuberculosis researchgate.net | ||
| menC, menH | Conversion of SEPHCHC to o-succinylbenzoate (OSB) rsc.org | Lactococcus lactis nih.gov | ||
| menE | o-Succinylbenzoate-CoA synthase rsc.org | |||
| menB | 1,4-dihydroxy-2-naphthoyl-CoA synthase rsc.org | |||
| menA | DHNA polyprenyltransferase asm.orgplos.org | |||
| menG/ubiE | Demethylmenaquinone methyltransferase acs.org | |||
| mqn | Futalosine | mqnA,B,C,D | Convert chorismate to 1,4-dihydroxy-6-naphthoate oup.comnih.gov | Streptomyces coelicolor researchgate.net |
| mqnP | Polyprenyl diphosphate attachment researchgate.net | Helicobacter pylori nih.gov |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The biosynthesis of menaquinones is tightly regulated to meet the cell's metabolic demands. This regulation occurs at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation: Studies in E. coli have examined the expression of the menA gene, which encodes the enzyme that catalyzes a critical membrane-associated step in the pathway. nih.govasm.org Primer extension analysis revealed that the menA transcript is more abundant in cells grown aerobically compared to those grown anaerobically. nih.gov This is counterintuitive, as menaquinone is the primary quinone for anaerobic respiration. nih.gov This suggests a complex regulatory system that may be linked to the synthesis of demethylmenaquinone, which accumulates under aerobic conditions. nih.gov In Mycobacterium tuberculosis, the DosR/DosS/DosT signaling system, which responds to hypoxia and nitric oxide, is thought to play a role in regulating menaquinone biosynthesis, underscoring its importance in adapting to different oxygen levels. mdpi.com
Post-Transcriptional and Allosteric Regulation: A significant mechanism of post-transcriptional regulation involves feedback inhibition. In Mycobacterium tuberculosis, the activity of MenD, the enzyme catalyzing the first committed step in the pathway, is allosterically regulated. biorxiv.orgnih.gov The final cytosolic product of the pathway, 1,4-dihydroxy-2-naphthoic acid (DHNA), acts as a negative feedback inhibitor by binding to a regulatory site on the MenD enzyme, distinct from its active site. nih.govnih.gov This binding inhibits the enzyme's activity, thus controlling the metabolic flux into the pathway and allowing the cell to maintain homeostasis of menaquinone levels. nih.govnih.gov This represents the first identified instance of allosteric feedback regulation in the menaquinone biosynthesis pathway in bacteria. nih.gov
Overexpression and Gene Deletion Studies in Microbial Systems
Genetic manipulation of the men genes has been a powerful tool for understanding the pathway and for metabolic engineering to enhance menaquinone production.
Gene Deletion Studies: Deleting genes in the pathway has been crucial for confirming their function. In Lactococcus cremoris, deleting the menF gene, which encodes the isochorismate synthase, was predicted to abolish all menaquinone production. frontiersin.org Deletion of menA in Staphylococcus aureus was used to study the role of menaquinone in haem toxicity. researchgate.net In L. lactis, deletion of menA, menB, or menE abolished the respiratory metabolism that depends on menaquinone, confirming the essentiality of these genes for the process. nih.gov These gene knockout experiments provide direct evidence for the role of each enzyme in the biosynthetic pathway.
The following table summarizes the effects of genetic modifications on menaquinone production in various microbial systems.
| Organism | Genetic Modification | Effect on Menaquinone (MK) Production | Reference |
| Lactococcus lactis | Overexpression of menA or menF | ~3-fold increase in total MK content, primarily short-chain MK-3. | frontiersin.orgfrontiersin.org |
| Bacillus subtilis | Overexpression of mutated menA and menD | Increased production of MK-7. | mdpi.com |
| Escherichia coli | Overexpression of menD | ~100-fold increase in SHCHC synthase activity. | nih.gov |
| Lactococcus cremoris | Deletion of menF | Predicted to eliminate MK production. | frontiersin.org |
| Lactococcus lactis | Deletion of menA, menB, or menE | Abolished respiratory growth, confirming loss of MK synthesis. | nih.gov |
In Vitro Reconstitution and Enzymatic Characterization of Biosynthetic Steps
To dissect the precise biochemical reactions of menaquinone biosynthesis, researchers have employed in vitro reconstitution experiments using purified enzymes and substrates. These studies allow for detailed characterization of individual enzymatic steps, free from the complexity of the cellular environment.
A notable example comes from the study of the alternative futalosine pathway. The radical S-adenosylmethionine (SAM) enzyme MqnC, which catalyzes the conversion of dehypoxanthine futalosine (DHFL) to cyclic DHFL, has been successfully reconstituted in vitro. nih.govnih.govpvamu.edu These experiments demonstrated that MqnC is a [4Fe-4S] cluster-dependent enzyme and allowed for the identification of the specific hydrogen atom that is abstracted from the substrate during the reaction. nih.govnih.gov
Enzymes from the canonical pathway have also been characterized in vitro. Early work used cell extracts from E. coli and Mycobacterium phlei to demonstrate the conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid. asm.org The MenA enzyme from Mycobacterium tuberculosis, which catalyzes the transfer of a long isoprenoid chain to the DHNA nucleus, has been characterized using membrane preparations. plos.org These studies revealed its dependence on divalent cations like Mg²⁺ for optimal activity and determined its kinetic parameters (Km values) for its substrates, DHNA and farnesyl diphosphate. plos.org Furthermore, detailed enzymatic assays led to the re-evaluation of the MenD-catalyzed reaction, identifying 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC) as the true enzymatic product, rather than the previously believed SHCHC. acs.orgnih.gov This discovery corrected a long-held view of the pathway and renamed MenD as SEPHCHC synthase. acs.orgacs.org
Redox Biochemistry and Metabolic Interconversions of Menaquinol 6
Menaquinone-6 / Menaquinol-6 Redox Cycling Mechanisms
The core function of the menaquinone-6/menaquinol-6 couple is to participate in redox cycling, a process that facilitates the transfer of electrons and the translocation of protons across the bacterial cell membrane. rsc.org This mechanism is fundamental for generating the proton motive force used for ATP synthesis. rsc.org In this cycle, menaquinone-6, the oxidized quinone form, accepts two electrons and two protons from a donor enzyme complex, such as NADH dehydrogenase or succinate (B1194679) dehydrogenase, becoming reduced to this compound. rsc.org
This reduced this compound then diffuses laterally within the membrane to a recipient enzyme complex, such as a fumarate (B1241708) reductase or nitrate (B79036) reductase. rsc.org Upon reaching the acceptor complex, this compound donates its two electrons, releasing the two protons and reverting to its oxidized menaquinone-6 form. rsc.org This regeneration completes the cycle, allowing it to participate in further rounds of electron transport. rsc.org This shuttling of electrons is essential for the metabolic activity and survival of numerous Gram-positive and anaerobically respiring Gram-negative bacteria. rsc.orgfrontiersin.org
Enzymology of Menaquinone Reduction and Menaquinol (B15198786) Oxidation
The redox cycling of the MK-6/MKH₂-6 pool is catalyzed by specific membrane-bound enzyme complexes that function as either menaquinone reductases or menaquinol oxidases.
Menaquinone reductases are enzymes that catalyze the reduction of menaquinone-6 to this compound. They typically receive electrons from the oxidation of a substrate, such as NADH or succinate.
NADH Dehydrogenase II (NDH-2): This enzyme is a primary component of many bacterial respiratory chains, transferring electrons from NADH to the menaquinone pool, thereby reducing MK-6 to MKH₂-6. rsc.org
Succinate Dehydrogenase (Sdh): In its role as Complex II of the electron transport chain, succinate dehydrogenase can operate in reverse as a quinone reductase, though it is more commonly associated with the oxidation of succinate and reduction of the quinone pool. rsc.org
Menaquinol oxidases catalyze the oxidation of this compound back to menaquinone-6, transferring the electrons to a terminal electron acceptor.
Fumarate Reductase (Frd): In Escherichia coli growing anaerobically, the fumarate reductase complex is a classic example of a menaquinol oxidase. nih.govnih.gov It catalyzes the final step of anaerobic respiration by transferring electrons from this compound to fumarate, reducing it to succinate. nih.govpnas.org The complex is composed of four subunits (FrdA, FrdB, FrdC, and FrdD), where the two hydrophobic anchor polypeptides, FrdC and FrdD, are essential for the interaction with menaquinol. nih.govnih.govpnas.org Mutations in the frdD gene, in particular, lead to an almost complete loss of the enzyme's ability to oxidize this compound. nih.govpnas.org
Menaquinol:organohalide oxidoreductase (PceA₂B₂): In organohalide-respiring bacteria like Desulfitobacterium hafniense, a membrane-bound complex has been identified that oxidizes menaquinol. nih.gov The structure of this PceA₂B₂ complex reveals two menaquinone molecules bound at the interface of the PceA and PceB subunits, which are the starting point for electron transfer to the active site for the reduction of organohalides. nih.gov
Table 1: Key Enzymes in this compound Redox Cycling
| Enzyme/Complex | Function | Organism Example | Key Characteristics |
| NADH Dehydrogenase II | Menaquinone Reductase | General (Bacteria) | Transfers electrons from NADH to reduce Menaquinone-6. rsc.org |
| Fumarate Reductase (Frd) | Menaquinol Oxidase | Escherichia coli | Oxidizes this compound, transferring electrons to fumarate. Requires FrdC and FrdD subunits for quinone interaction. nih.govnih.govpnas.org |
| Menaquinol:organohalide oxidoreductase | Menaquinol Oxidase | Desulfitobacterium hafniense | Oxidizes menaquinol to provide electrons for the reductive dehalogenation of pollutants like tetrachloroethene. nih.gov |
The transfer of electrons from this compound through an oxidase complex to the final acceptor involves a series of redox cofactors. In the fumarate reductase complex of E. coli, electrons from this compound are thought to pass through the anchor polypeptides (FrdC and FrdD) to the iron-sulfur clusters within the FrdB subunit. pnas.org From there, they are transferred to the FAD cofactor located in the active site of the FrdA subunit, where fumarate is ultimately reduced. pnas.org
Similarly, the cryo-EM structure of the menaquinol:organohalide oxidoreductase (PceA₂B₂) reveals a defined electron transfer pathway. nih.gov Electrons from the two bound menaquinol molecules are transferred through a chain of two [4Fe-4S] clusters within the PceA subunit to the active site, which contains a cobalamin cofactor where the reductive dehalogenation occurs. nih.gov The structure shows key residues surrounding the bound menaquinone that stabilize it and support its redox chemistry. nih.gov
Identification and Characterization of Menaquinol Oxidases
Microbial Catabolism and Turnover of this compound
The breakdown of menaquinones is a necessary metabolic process. While the complete catabolic pathways are not fully elucidated for all organisms, key steps have been identified.
Research indicates that a significant catabolic pathway for vitamin K forms, including menaquinones, involves the removal of the isoprenoid side chain to produce menadione (B1676200) (vitamin K3). cambridge.orgresearchgate.net Studies have demonstrated that after oral administration of phylloquinone (vitamin K1) or other menaquinones to rats and humans, menadione is excreted in the urine. cambridge.orgresearchgate.net The rapid appearance of menadione following oral, but not subcutaneous, administration suggests that this catabolic cleavage occurs primarily during intestinal absorption. cambridge.orgresearchgate.net
It is proposed that an uncharacterized enzyme in the intestine cleaves the side chain from the naphthoquinone ring. nih.gov This released menadione can then enter circulation. nih.govwikipedia.org Further evidence supports that this circulating menadione serves as a precursor for the synthesis of menaquinone-4 (MK-4) in various tissues, where a prenyltransferase enzyme attaches a geranylgeranyl group to the menadione core. nih.govwikipedia.org This pathway highlights menadione as a key intermediate in the interconversion and catabolism of vitamin K congeners. nih.gov
Degradation Pathways and Metabolite Identification
The catabolism of this compound, and menaquinones in general, is a multi-step process primarily involving the degradation of its long isoprenoid side chain. While specific research on this compound is limited, the degradation pathway is largely understood from studies on other forms of vitamin K, such as phylloquinone (K1) and other menaquinones (K2). oup.comcambridge.org
The catabolic process is initiated by the oxidative degradation of the polyisoprenoid side chain. oup.com A key step in this process is ω-hydroxylation, which is the oxidation of the terminal methyl group of the side chain. nih.gov This reaction is catalyzed by cytochrome P450 enzymes, with human CYP4F2 and CYP4F11 identified as key vitamin K ω-hydroxylases. frontiersin.orgnih.gov Following this initial hydroxylation, the side chain undergoes further oxidation to an aldehyde and then a carboxylic acid. This carboxylated side chain is then shortened through a process of β-oxidation, similar to fatty acid metabolism. oup.com
This series of reactions leads to the formation of several chain-shortened carboxylic acid metabolites that are ultimately excreted in the urine, often as glucuronide conjugates. nih.gov The most common of these final metabolites are 5C- and 7C-aglycones, referring to the number of carbon atoms remaining on the shortened side chain attached to the naphthoquinone ring. oup.comnih.gov
A parallel and significant degradation pathway involves the cleavage of the entire isoprenoid side chain from the naphthoquinone ring, yielding menadione (2-methyl-1,4-naphthoquinone), also known as vitamin K3. cambridge.orgtufts.edu Evidence suggests this catabolic event occurs during intestinal absorption following oral intake of vitamin K. cambridge.org The human enzyme UBIAD1 has been shown to possess the ability to cleave the side chain from phylloquinone, suggesting a mechanism that may also apply to menaquinones. jfda-online.comuni-halle.defda.gov.tw The resulting menadione is a significant urinary metabolite. cambridge.org The fate of the naphthoquinone ring itself is not as well-documented, with research focusing primarily on the breakdown of the side chain.
The identification and quantification of these degradation products rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (LC-MS/MS) is a primary method, offering high sensitivity and specificity for detecting these metabolites in biological samples like urine. nih.gov Fluorescence detection is also employed in HPLC assays for vitamin K metabolites. cambridge.org
Below is a table of known and inferred metabolites from the degradation of this compound.
Interactive Data Table: this compound and Its Metabolites
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Degradation |
|---|---|---|---|
| This compound | C41H58O2 | 582.90 | Parent Compound |
| Menaquinone-6 | C41H56O2 | 580.88 | Oxidized form of parent compound cambridge.orgpreprints.org |
| ω-hydroxy-menaquinone-6 | C41H56O3 | 596.88 | Initial product of side-chain oxidation |
| ω-carboxy-menaquinone-6 | C41H54O4 | 610.86 | Product of further side-chain oxidation |
| Menadione | C11H8O2 | 172.18 | Naphthoquinone ring after side-chain cleavage cambridge.orgiarc.frwikipedia.org |
| 5C-Aglycone | C16H16O4 | 272.29 | Final urinary metabolite after β-oxidation oup.comnih.gov |
| 7C-Aglycone | C18H20O4 | 300.35 | Final urinary metabolite after β-oxidation oup.comnih.gov |
Molecular Mechanisms and Physiological Functions of Menaquinol 6 in Prokaryotic Systems
Role of Menaquinol-6 in Bacterial Electron Transport Chains
This compound is an essential cofactor in the electron transport chains (ETCs) of many bacteria, facilitating cellular respiration by transferring electrons from electron-donating dehydrogenases to terminal electron-accepting reductases or oxidases. rsc.org In Gram-positive bacteria, menaquinones are often the sole quinone type present, making their function critical for survival. frontiersin.orgnih.gov The six-isoprene-unit side chain of MK-6 influences its properties and localization within the bacterial membrane.
In aerobic respiration, this compound participates in the transfer of electrons from substrate dehydrogenases to a terminal oxidase, with oxygen serving as the final electron acceptor. In organisms like Helicobacter pylori, where menaquinone-6 is the dominant quinone, dehydrogenases pass reducing equivalents to the menaquinone pool. nih.gov The resulting this compound is then reoxidized by subsequent components of the respiratory chain, such as the cytochrome bc₁ complex. nih.gov
The electron flow typically follows this pathway: electrons from donors like NADH are transferred to the menaquinone-6 pool, reducing it to this compound. This this compound then diffuses through the membrane to a terminal oxidase complex, such as a cytochrome bc₁-aa₃ supercomplex or a cytochrome bd oxidase. frontiersin.org The oxidation of this compound at this site releases electrons, which are sequentially transferred through the oxidase to ultimately reduce oxygen to water. taylorandfrancis.com This process is coupled to the translocation of protons across the membrane, establishing the proton motive force. taylorandfrancis.com In some lactic acid bacteria, which lack the ability to synthesize heme, the establishment of an aerobic respiratory chain is dependent on the exogenous supply of both heme and menaquinone. researchgate.netnih.govamazonaws.com
Under anaerobic conditions, various bacteria utilize alternative terminal electron acceptors, and this compound is a key mediator in these respiratory processes. frontiersin.orgnih.gov It serves as the direct or indirect electron donor to specific reductases for compounds like fumarate (B1241708), nitrate (B79036), and polysulfide. frontiersin.orgrsc.org
Fumarate Reduction : In many facultative and obligate anaerobes, such as Escherichia coli and Wolinella succinogenes, this compound is the physiological electron donor for fumarate reduction. nih.govnih.govpnas.org The enzyme fumarate reductase, a membrane-bound complex, catalyzes the oxidation of this compound and the concurrent reduction of fumarate to succinate (B1194679). nih.govpnas.org Studies in E. coli have shown that specific hydrophobic subunits of the fumarate reductase complex, such as FrdD, are essential for the interaction with and oxidation of this compound. nih.govpnas.org Mutant complexes lacking these subunits are unable to oxidize this compound, halting the respiratory process. nih.gov This reaction is a critical step in anaerobic energy metabolism, allowing the cell to conserve energy. nih.gov
Nitrate Respiration : this compound is also involved in the electron transport chain leading to nitrate reduction in various bacteria, including E. coli and Staphylococcus aureus. nih.govnih.gov In this pathway, this compound donates electrons to a membrane-bound nitrate reductase complex (Nar). frontiersin.org A "redox loop" mechanism has been described where the neutral this compound molecule diffuses from its site of reduction on the cytoplasmic side of the membrane to the periplasmic side. riken.jpresearchgate.net There, it donates two electrons to the nitrate reductase complex and releases two protons into the periplasm, contributing directly to the generation of a proton motive force. riken.jpresearchgate.net The electrons are then transferred through the reductase to reduce nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻). riken.jp
Polysulfide Respiration : In certain bacteria, such as Wolinella succinogenes, a variant known as methyl-menaquinone-6 is involved in the respiration of polysulfide. frontiersin.orgasm.org The general mechanism involves the polysulfide reductase (Psr) enzyme complex, which accepts electrons from reduced menaquinol (B15198786). researchgate.netnih.gov Structural studies on the PsrABC complex from Thermus thermophilus (which uses a related menaquinone) reveal a quinone-binding site within the membrane-anchoring subunit, PsrC. researchgate.netnih.gov Menaquinol oxidation occurs at this site, and the electrons are transferred through iron-sulfur clusters within the enzyme to the catalytic subunit, where polysulfide is reduced to hydrogen sulfide. researchgate.netnih.gov
Table 1: Role of this compound in Different Anaerobic Respiratory Pathways
| Terminal Electron Acceptor | Key Reductase Enzyme | Role of this compound | Bacterial Examples | Citations |
|---|---|---|---|---|
| Fumarate | Fumarate Reductase (Frd) | Physiological electron donor, oxidized to menaquinone | Escherichia coli, Wolinella succinogenes | nih.govpnas.orgpnas.org |
| Nitrate | Nitrate Reductase (Nar) | Electron donor, facilitates proton translocation via a redox loop | Escherichia coli, Staphylococcus aureus | nih.govfrontiersin.orgriken.jp |
| Polysulfide | Polysulfide Reductase (Psr) | Electron donor (as methyl-menaquinol-6 in some species) | Wolinella succinogenes, Thermus thermophilus | frontiersin.orgresearchgate.netnih.gov |
This compound acts as a mobile link, accepting electrons from various dehydrogenases and donating them to reductases or oxidases. rsc.org This interaction is governed by specific quinone-binding sites on these enzyme complexes. nih.gov
NADH dehydrogenase II (NDH-2) : This non-proton-pumping dehydrogenase is a primary entry point for electrons into the respiratory chain in many bacteria, including Mycobacterium tuberculosis. rsc.orgnih.gov NDH-2 catalyzes the oxidation of NADH and transfers the two electrons to menaquinone-6, reducing it to this compound. nih.gov Kinetic studies suggest a two-site ping-pong mechanism where menaquinone binds to a site distinct from the NADH-binding site to receive the electrons. nih.gov
Succinate Dehydrogenase (SQR) : This enzyme complex, also known as Complex II, can operate in both directions: oxidizing succinate to fumarate or reducing fumarate to succinate. qmul.ac.ukgenome.jp In organisms like Campylobacter jejuni, which contains menaquinone-6, a specific class of SQR catalyzes the oxidation of succinate and the reduction of menaquinone. asm.org This reaction is energetically unfavorable (endergonic) and is driven by the proton motive force, indicating a tight coupling between the enzyme's activity and the cell's energetic state. asm.orgnih.gov The enzyme complex anchors to the membrane and facilitates the transfer of electrons between the succinate/fumarate active site and the menaquinone/menaquinol pool. asm.org
Cytochrome bc₁ complex : This complex is a key component in both aerobic and some anaerobic respiratory chains. nih.govrsc.org It functions as a quinol-cytochrome c oxidoreductase. This compound, having received electrons from a dehydrogenase, diffuses to the cytochrome bc₁ complex and binds to a specific quinol-oxidation site (the Qₒ site). nih.govfrontiersin.org Upon oxidation back to menaquinone-6, it releases two electrons and two protons. The electrons are passed to other components of the complex, while the protons are typically released into the periplasm, contributing to the proton motive force. nih.gov
Table 2: Summary of Enzyme Interactions with the Menaquinone-6 Pool
| Enzyme Complex | Function | Direction of Electron Flow | Citation |
|---|---|---|---|
| NADH Dehydrogenase II (NDH-2) | Oxidizes NADH | NADH → Menaquinone-6 → this compound | nih.gov |
| Succinate Dehydrogenase (SQR) | Oxidizes succinate (endergonic) | Succinate → Menaquinone-6 → this compound (driven by PMF) | asm.orgnih.gov |
| Cytochrome bc₁ complex | Oxidizes menaquinol | This compound → Cytochrome bc₁ complex | nih.govfrontiersin.org |
Mechanisms in Anaerobic Respiration (e.g., Fumarate Reduction, Nitrate Respiration, Polysulfide Respiration)
This compound's Contribution to Bioenergetics in Bacteria
By participating in the organized transfer of electrons, this compound is fundamental to the generation of metabolic energy in the form of ATP. rsc.org Its oxidation is coupled to the generation of a transmembrane electrochemical gradient of protons, known as the proton motive force (PMF). taylorandfrancis.com
The generation of a proton motive force is a primary outcome of the oxidation of this compound. taylorandfrancis.comunil.ch This occurs through mechanisms such as the "redox loop". riken.jpresearchgate.net In this model, menaquinone-6 is reduced to this compound by accepting two electrons and two protons from the cytoplasm (N-side). riken.jpresearchgate.net The neutral this compound then diffuses across the membrane to the periplasmic side (P-side), where it is oxidized by a terminal reductase or oxidase. riken.jp This oxidation releases the two electrons to the enzyme complex and, crucially, releases the two protons into the periplasm. pnas.orgriken.jp This vectorial movement of protons from the cytoplasm to the periplasm establishes both a pH gradient (ΔpH) and an electrical potential (ΔΨ) across the membrane, which together constitute the PMF. acs.org
The energy stored in the proton motive force is harnessed by the F₀F₁-ATP synthase complex to produce ATP. rsc.orgtaylorandfrancis.com The protons that were translocated to the periplasm during this compound oxidation flow back into the cytoplasm down their electrochemical gradient through the F₀ proton channel of the ATP synthase. rsc.org This flow of protons drives the rotation of subunits within the complex, which in turn powers the catalytic F₁ domain to synthesize ATP from ADP and inorganic phosphate (B84403). rsc.org Therefore, the oxidation of this compound is directly coupled to ATP synthesis, serving as a critical link between substrate oxidation and the production of the cell's primary energy currency. taylorandfrancis.comfrontiersin.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | MKH₂-6 |
| Menaquinone-6 | MK-6, Vitamin K₂ |
| Methyl-menaquinone-6 | |
| Nicotinamide adenine (B156593) dinucleotide (reduced) | NADH |
| Fumarate | |
| Succinate | |
| Nitrate | NO₃⁻ |
| Nitrite | NO₂⁻ |
| Polysulfide | |
| Hydrogen Sulfide | H₂S |
| Oxygen | O₂ |
| Water | H₂O |
| Adenosine triphosphate | ATP |
| Adenosine diphosphate (B83284) | ADP |
| Inorganic phosphate | Pi |
| Cytochrome c |
Proton Motive Force Generation
This compound in Specific Microbial Physiological Processes
This compound (MK-6), the reduced form of menaquinone-6, is a vital lipid-soluble electron carrier embedded in the cytoplasmic membrane of various prokaryotes. It plays a central role in cellular respiration, linking the oxidation of electron donors to the reduction of terminal electron acceptors, thereby generating a proton motive force for ATP synthesis. Its specific functions are deeply intertwined with the bioenergetics and survival of the organism.
Role in Microbial Growth and Survival Strategies
This compound is indispensable for the growth and survival of many bacteria, primarily through its function in respiratory energy metabolism. nih.govnih.gov In prokaryotes, particularly in many Gram-positive bacteria and anaerobically respiring Gram-negative bacteria, menaquinones are crucial components of the electron transport chain (ETC). nih.govfrontiersin.orgrsc.orgrsc.org They mediate the transfer of electrons from primary dehydrogenases, such as NADH dehydrogenase and succinate dehydrogenase, to terminal reductases or oxidases. rsc.orgrsc.org This electron flow is essential for both aerobic and anaerobic respiration. nih.govfrontiersin.org
The presence and function of menaquinones, including MK-6, are directly linked to robust bacterial growth. Studies on menaquinone-deficient mutants have demonstrated significantly reduced growth, highlighting the compound's essentiality. nih.gov For instance, in the pathogen Campylobacter jejuni, MK-6 and a related methyl-substituted variant are the major isoprenoid quinones. scispace.com Their role extends to metabolic processes such as the reduction of fumarate, which serves as a terminal electron acceptor in anaerobic respiration, a critical survival strategy in oxygen-limited environments. scispace.com
Furthermore, the respiratory chain dependent on menaquinol contributes to enhanced survival and virulence in certain pathogenic bacteria. In Streptococcus agalactiae, the activation of a respiratory chain involving exogenous menaquinone leads to improved survival in aerobic conditions and increased virulence. nih.gov In Mycobacterium tuberculosis, the synthesis and modification of menaquinones are critical for survival within host macrophages, representing a key virulence factor. acs.org The inhibition of menaquinone biosynthesis is therefore considered a promising target for the development of new antibiotics against various bacterial pathogens. nih.govrsc.orgresearchgate.net
The involvement of menaquinol in the ETC also has implications for managing oxidative stress. While essential for energy production, the process of electron transfer can lead to the formation of reactive oxygen species (ROS) through the generation of semiquinone intermediates. nih.gov Bacteria have evolved mechanisms to manage this, but the interaction between menaquinones and other molecules like haem can potentiate toxicity under certain conditions, indicating a complex role for these quinones in cellular homeostasis. nih.gov
| Organism/System | Physiological Role of Menaquinol | Reference(s) |
| Gram-positive Bacteria | Sole quinone for electron transport in aerobic and anaerobic respiration. | nih.govfrontiersin.org |
| Campylobacter jejuni | Major isoprenoid quinone; participates in fumarate reduction. | scispace.com |
| Streptococcus agalactiae | Activates respiratory chain, improving survival and virulence. | nih.gov |
| Mycobacterium tuberculosis | Essential for survival in host macrophages; a key virulence factor. | acs.org |
| General Prokaryotes | Essential for ATP generation via oxidative phosphorylation. | nih.govrsc.orgrsc.org |
Functional Significance of Isoprenoid Chain Length Variations (e.g., MK-6 vs. other MK-n) in Bacterial Physiology
Menaquinones are a family of related molecules, designated as MK-n, where 'n' signifies the number of unsaturated isoprene (B109036) units in the polyisoprenoid side chain attached to the 2-methyl-1,4-naphthoquinone ring. frontiersin.orgwikipedia.org Bacteria synthesize menaquinones with varying side chain lengths, and the specific MK-n profile can be a taxonomic marker. frontiersin.orgnih.govscispace.com For example, Bacillus subtilis predominantly produces MK-7, while Escherichia coli mainly synthesizes MK-8. nih.gov The presence of MK-6 has been confirmed in bacteria such as Campylobacter jejuni. scispace.com
The length of the isoprenoid side chain is not arbitrary; it has significant functional implications for bacterial physiology. Key factors influenced by the chain length include:
Localization and Mobility in the Membrane: The lipid-soluble isoprenoid tail anchors the menaquinone molecule within the cytoplasmic membrane. frontiersin.org The length of this tail influences its positioning, orientation, and diffusion rate within the lipid bilayer, which in turn affects its ability to interact efficiently with membrane-bound enzyme complexes.
Physicochemical Properties: The number of isoprene units affects the molecule's lipophilicity and other physicochemical characteristics. wikipedia.org These differences are exploited in analytical techniques like high-performance liquid chromatography (HPLC), where menaquinones separate as a function of their isoprene unit number. scispace.com
Research on Lactococcus cremoris, which produces a range of menaquinones, has shown that the relative abundance of short-chain versus long-chain forms has physiological consequences. By creating mutants with different MK profiles, studies have begun to unravel the specific roles that different chain lengths play in the bacterium's lifestyle and metabolism. nih.gov While long-chain menaquinones like MK-8 and MK-9 are often the major forms, shorter-chain variants such as MK-6 play crucial roles in specific bacterial species or under particular physiological conditions. frontiersin.orgnih.gov
| Menaquinone (MK-n) | Predominantly Found In | Significance of 'n' | Reference(s) |
| MK-6 | Campylobacter jejuni | Adapted for specific respiratory pathways like fumarate reduction. | scispace.com |
| MK-7 | Bacillus subtilis | Taxonomic marker; adapted to the specific ETC of the organism. | nih.govmdpi.com |
| MK-8 | Escherichia coli | Taxonomic marker; major form used in its respiratory chains. | nih.govmdpi.com |
| MK-9 | Propionibacterium freudenreichii, Mycobacterium tuberculosis | Taxonomic marker; common in many Gram-positive bacteria. | nih.govmdpi.com |
Subunit Interactions in Menaquinol-Dependent Enzyme Complexes
Menaquinol does not function in isolation but as a mobile substrate that interacts with large, multi-subunit enzyme complexes embedded in the cell membrane. The interaction between menaquinol and these complexes is crucial for the transfer of electrons. Structural and functional studies have revealed specific details about these interactions.
A prime example is the menaquinol:organohalide oxidoreductase (PceA₂B₂) complex from Desulfitobacterium hafniense, an enzyme involved in organohalide respiration. Cryo-electron microscopy has shown that menaquinone molecules bind at the interface between the catalytic PceA subunit and the membrane-anchoring PceB subunit. nih.gov This binding site is a cavity formed by transmembrane helices from PceB and a domain of PceA, demonstrating that both subunits are directly involved in positioning the quinone. nih.gov A cluster of hydrophobic residues, primarily phenylalanine, extends into the membrane to stabilize the menaquinone's isoprenoid tail. nih.gov Upon binding, menaquinol is oxidized, and the electrons are transferred through a series of iron-sulfur clusters within PceA to the active site. nih.gov
In Shewanella oneidensis, the menaquinol dehydrogenase CymA functions as a central hub, transferring electrons from the menaquinol-7 (B1209570) pool to various terminal reductases. The interaction of CymA with its partner reductases is a key regulatory mechanism. For example, the formation of a stable complex between CymA and the fumarate reductase Fcc₃ modulates the catalytic activity of CymA, biasing it towards the oxidation of menaquinol, which is the physiologically required direction for respiration. acs.org This protein-protein interaction is thought to facilitate the electron transfer rate along the chain of hemes within the complex, revealing a sophisticated mechanism for regulating electron flux in branched respiratory networks. acs.org
Another critical menaquinol-dependent complex is the cytochrome bd terminal oxidase , found in many bacteria. This enzyme couples the oxidation of menaquinol to the reduction of molecular oxygen. The quinol binding site, often referred to as the Q-loop, is located on the CydA subunit (or its homolog, AppC). researchgate.net This domain is positioned to accept electrons from menaquinol on the periplasmic side of the membrane and transfer them via a series of heme cofactors to the site of oxygen reduction. researchgate.net
| Enzyme Complex | Interacting Subunits | Function | Organism | Reference(s) |
| PceA₂B₂ | PceA and PceB | Menaquinol binds at the subunit interface for organohalide respiration. | Desulfitobacterium hafniense | nih.gov |
| CymA-Fcc₃ | CymA and Fcc₃ | Complex formation regulates catalytic bias toward menaquinol oxidation. | Shewanella oneidensis | acs.org |
| Cytochrome bd oxidase | CydA/AppC | Contains the Q-loop domain for menaquinol binding and oxidation. | Escherichia coli | researchgate.net |
Analytical Methodologies for Menaquinol 6 Research
Advanced Extraction and Sample Preparation Techniques for Biological Matrices
The effective extraction of Menaquinol-6 from biological matrices is a critical first step in its analysis. Given its lipophilic nature, MK-6 is typically embedded within cellular membranes and lipid-rich environments. researchgate.net Common techniques focus on disrupting the sample matrix and efficiently partitioning the analyte into a solvent phase.
Traditional methods often involve liquid-liquid extraction (LLE) , utilizing solvents like hexane, isooctane, or chloroform (B151607) to isolate the lipid-soluble menaquinones. nih.gov To improve efficiency and purity, LLE is often combined with other techniques. Protein precipitation is a frequent precursor to LLE, helping to remove interfering proteins from the sample. nih.gov
Solid-phase extraction (SPE) offers a more controlled and often automated approach to sample clean-up. nih.govresearchgate.net After an initial extraction, the sample is passed through a solid sorbent that retains the analyte, while impurities are washed away. The purified MK-6 is then eluted with a different solvent.
More modern and environmentally friendly techniques are also being employed. Supercritical fluid extraction (SFE) , often using carbon dioxide in its supercritical state, provides a "green" alternative to traditional organic solvents. mediq7.comgreenskybio.commdpi.com This method is advantageous due to its selectivity and the ease with which the solvent can be removed. greenskybio.com Other innovative approaches include dispersive liquid-liquid microextraction (DLLME) , which uses small volumes of solvents for efficient extraction and preconcentration. nih.gov
For microbial sources, methods have been developed to extract menaquinones from wet biomass, bypassing the time-consuming drying step. researchgate.netnih.gov These methods may involve pretreatment with ethanol (B145695) followed by extraction with methanol, achieving high recovery rates. researchgate.netnih.gov
The choice of extraction method depends on the specific biological matrix, the required level of purity, and the subsequent analytical techniques to be employed.
Chromatographic Separation Methodologies for this compound and its Related Forms
Following extraction, chromatographic techniques are essential for separating this compound from other menaquinones and potential interfering compounds.
High-Performance Liquid Chromatography (HPLC) (e.g., Reverse-Phase HPLC, Cis/Trans Isomer Separation)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of menaquinone analysis. Reverse-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.govcabidigitallibrary.org This technique effectively separates menaquinones based on the length of their isoprenoid side chains.
A significant challenge in menaquinone analysis is the separation of cis/trans isomers . The biological activity of menaquinones is often dependent on the all-trans configuration of the isoprenoid side chain. eurofinsus.com Specialized HPLC methods have been developed to resolve these geometric isomers. This can be achieved using specific columns, such as those with cholesteryl groups, or by employing techniques like argentation chromatography, which involves the use of silver ions to enhance the separation of unsaturated compounds. mdpi.comsemanticscholar.orgresearchgate.net For instance, a method using a COSMOSIL Cholester column has successfully separated cis/trans isomers of menaquinones. mdpi.comsemanticscholar.org Another approach involves using a silica (B1680970) gel column with a mobile phase of n-hexane and n-butyl ether. google.com
The development of Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase, allows for faster and more efficient separations compared to traditional HPLC. mdpi.comnih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique that can be used for the separation and identification of menaquinones. mdpi.comnih.govresearchgate.net In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components.
Reverse-phase TLC on plates like Merck RP-18F254 has been used to separate bacterial menaquinones based on the length and saturation of their side chains. oup.comscilit.com The technique has also been applied to distinguish between different menaquinone homologs, including MK-6. nih.gov While primarily a qualitative or semi-quantitative tool, TLC coupled with densitometry can provide quantitative analysis. mdpi.comppm.edu.plresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is less commonly used for the analysis of intact menaquinones due to their low volatility. mdpi.com However, it can be a valuable tool, particularly when coupled with mass spectrometry (GC-MS). For GC analysis, derivatization may be necessary to increase the volatility of the compounds. The technique has been applied to identify cellular fatty acids in bacteria that also contain this compound. microbiologyresearch.orgresearchgate.net GC-MS has been used to confirm the identity of menaquinones separated by other methods like HPLC. researchgate.net
Spectroscopic Characterization and Quantification
Spectroscopic methods are indispensable for the definitive identification and precise quantification of this compound.
Mass Spectrometry (MS) Applications (e.g., Structure Confirmation, Quantitative Analysis)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for both the structural confirmation and quantitative analysis of this compound.
When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides a high degree of specificity and sensitivity. researchgate.netsemanticscholar.org Tandem mass spectrometry (MS/MS) further enhances this by allowing for the fragmentation of selected ions, providing structural information and reducing background noise for more accurate quantification. eurofinsus.com
In the analysis of menaquinones, MS can confirm the molecular weight and provide information about the structure of the isoprenoid side chain. For instance, mass spectra of this compound show characteristic fragmentation patterns that allow for its unambiguous identification. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) mass spectrometry, provides highly accurate mass measurements, further aiding in the identification of compounds. mdpi.comsemanticscholar.orgnih.gov
For quantitative analysis, stable isotope-labeled internal standards, such as deuterated menaquinones, are often used to improve the accuracy and precision of the measurement. caymanchem.comthermofisher.com LC-MS/MS is considered the method of choice for the accurate quantification of menaquinones in biological matrices. researchgate.net
Below is a table summarizing the analytical methodologies for this compound research:
| Analytical Step | Methodology | Key Applications and Findings | References |
| Extraction & Sample Prep | Liquid-Liquid Extraction (LLE) | Extraction of lipophilic menaquinones using solvents like hexane. | nih.gov |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. | nih.govresearchgate.net | |
| Supercritical Fluid Extraction (SFE) | "Green" extraction using supercritical CO2. | mediq7.comgreenskybio.commdpi.com | |
| Wet Biomass Extraction | Extraction from microbial sources without drying. | researchgate.netnih.gov | |
| Chromatographic Separation | Reverse-Phase HPLC (RP-HPLC) | Separation of menaquinones based on side chain length. | researchgate.netnih.govcabidigitallibrary.org |
| HPLC for Cis/Trans Isomer Separation | Resolution of geometric isomers using specialized columns. | mdpi.comsemanticscholar.orgresearchgate.netgoogle.com | |
| Thin-Layer Chromatography (TLC) | Qualitative and semi-quantitative separation. | mdpi.comnih.govoup.comscilit.comnih.gov | |
| Gas Chromatography (GC) | Analysis of associated fatty acids; identity confirmation with MS. | mdpi.commicrobiologyresearch.orgresearchgate.netresearchgate.net | |
| Spectroscopic Analysis | Mass Spectrometry (MS) | Structural confirmation and quantification. | nih.govresearchgate.net |
| LC-MS/MS | High-sensitivity and -specificity quantitative analysis. | researchgate.neteurofinsus.com | |
| High-Resolution MS (HRMS) | Accurate mass measurements for identification. | mdpi.comsemanticscholar.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the molecule's carbon framework and the connectivity of its atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the chemical structure. core.ac.uk
Proton (¹H) NMR spectroscopy of menaquinones reveals characteristic signals for the naphthoquinone ring protons and the protons within the isoprenyl side chain. nih.govacs.org For instance, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the methyl and methylene (B1212753) protons of the side chain resonate in the upfield region. nih.gov The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of each proton. core.ac.ukpressbooks.pub
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The signals for the carbonyl carbons of the naphthoquinone ring are typically observed at the low-field end of the spectrum. nih.gov
Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity between atoms. core.ac.uk Key 2D NMR experiments used in the study of this compound and its analogs include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.govacs.org It helps to trace out the spin systems within the isoprenyl side chain. acs.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of one-bond ¹H-¹³C connectivities. nih.govacs.org
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between protons and carbons, typically over two or three bonds. core.ac.uk It is crucial for connecting the different fragments of the molecule, such as linking the isoprenyl side chain to the naphthoquinone ring. core.ac.uklibretexts.org
Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to determine the spatial proximity of protons, which is particularly useful for establishing the stereochemistry, such as the cis or trans geometry of the double bonds in the isoprenyl side chain. acs.org
The choice of solvent can significantly impact the resolution of NMR spectra. For example, using benzene-d6 (B120219) (C6D6) can reduce signal overlap for cis/trans isomer mixtures of menaquinone analogs compared to chloroform-d (B32938) (CDCl3). nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Redox Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the redox state of menaquinones, including this compound. The technique is based on the principle that the quinone and quinol (reduced) forms of the molecule have distinct absorption spectra.
Menaquinones in their oxidized state typically exhibit characteristic absorption maxima in the UV region. For various menaquinones, these peaks are often observed around 248 nm and 270 nm. nih.govresearchgate.netd-nb.info More specifically, for menaquinone-6, the UV max absorption in petroleum ether has been reported at 243, 248, 261, and 270 nm. nih.gov The transition between the oxidized (menaquinone) and reduced (menaquinol) forms can be monitored by observing the changes in the UV-Vis spectrum, making it a useful technique for redox titrations and enzymatic assays involving menaquinone-dependent enzymes. The change in absorbance at a specific wavelength can be used to follow the progress of a reaction. nih.gov
Electrochemical and Redox Potential Measurement Techniques
The redox potential of this compound is a critical parameter that defines its role as an electron carrier in cellular respiration. nih.gov Techniques such as polarography and spectroelectrochemistry are employed to measure these potentials.
Polarographic methods have been used to determine the midpoint redox potential (E'₀ or Em7) of menaquinones. For menaquinone-6 isolated from Desulfovibrio species, the Em7 was determined to be -0.067 ± 0.010 V. nih.govpnas.org This value is consistent with its function in electron transfer chains. nih.gov The redox potential of menaquinones, in general, is influenced by the cellular environment and their interaction with specific proteins. For example, the redox potential of the ArcB sensor kinase, which is regulated by the menaquinone pool, was determined to be approximately -41 mV. asm.orgresearchgate.net
Spectroelectrochemistry is another powerful technique that combines UV-Vis spectroscopy with electrochemical control. pnas.org In this method, a protein solution is placed in a spectroelectrochemical cell, and the potential is controlled while recording absorbance spectra. This allows for the precise determination of the redox potentials of cofactors like hemes in enzymes that interact with menaquinols. pnas.org By monitoring the spectral changes of these cofactors as a function of the applied potential, the redox properties of the system can be thoroughly characterized.
Isotopic Labeling and Tracing Approaches in Biosynthetic and Metabolic Studies
Isotopic labeling is an indispensable tool for elucidating the biosynthetic pathways and metabolic fate of this compound. nih.gov This approach involves feeding cells with precursors enriched with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), and then tracking the incorporation of these labels into the final molecule. silantes.com
Early tracer experiments using ¹⁴C-labeled compounds like shikimate and 2-ketoglutarate were fundamental in establishing the primary precursors of the menaquinone naphthoquinone ring. nih.gov It was shown that the benzene (B151609) ring of the naphthoquinone nucleus is derived from shikimate, while the remaining three carbons come from 2-ketoglutarate. nih.gov The methyl group on the naphthoquinone ring is derived from methionine. nih.gov
Modern studies often employ ¹³C-labeling followed by analysis with NMR spectroscopy or mass spectrometry to map the flow of carbon atoms through the metabolic network. nih.govfrontiersin.org For example, using ¹³C-labeled glucose allows researchers to trace the carbon backbone from the central carbon metabolism to the final menaquinone product. nih.gov This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the activity of different metabolic pathways. frontiersin.org
Metabolic labeling with radioactive isotopes, such as L-[methyl-¹⁴C]methionine, has also been used to identify and quantify menaquinones. nih.gov Inhibition of menaquinone synthesis can be observed by a decrease in the incorporation of such radiolabels into the lipid fraction of cells. nih.gov
In Vitro Enzymatic Assay Development for this compound-Dependent Reactions
The development of in vitro enzymatic assays is crucial for characterizing the enzymes that synthesize and utilize this compound. mdpi.comrsc.org These assays allow for the determination of enzyme kinetics, substrate specificity, and the effects of inhibitors. nih.gov
A common approach for assaying menaquinone-dependent enzymes is to couple the reaction to a change in a measurable signal, such as absorbance or fluorescence. nih.gov For example, the activity of dehydrogenases that use menaquinone as an electron acceptor can be monitored by following the reduction of an artificial electron acceptor that changes color upon reduction. mdpi.com
For enzymes involved in the menaquinone biosynthetic pathway, assays are designed to measure the formation of a specific product or the consumption of a substrate. For instance, the activity of MenA, an enzyme that catalyzes a key step in menaquinone synthesis, can be assayed by measuring the incorporation of a labeled precursor into the menaquinone pool. nih.gov Similarly, the activity of deaminases in alternative menaquinone pathways can be monitored by the change in UV absorbance as the substrate is converted to the product. nih.govnih.gov
The development of these assays often requires the chemical synthesis of substrates and intermediates of the pathway. nih.gov For enzymes where the natural substrate is unstable, coupled enzyme assays can be used, where the product of one enzymatic reaction is the substrate for the next. nih.gov
Comparative and Evolutionary Biochemistry of Menaquinones
Phylogenetic Distribution of Menaquinone Biosynthetic Pathways in Prokaryotes
The biosynthesis of the menaquinone molecule involves two main components: the naphthoquinone ring head and a polyisoprenyl side chain. researchgate.netresearchgate.net Prokaryotes have evolved two distinct and nonhomologous pathways to synthesize the naphthoquinone ring precursor from chorismate, a key intermediate in the shikimate pathway. oup.comnih.gov
The classical pathway involves a series of enzymes encoded by the men genes (MenA-H). researchgate.netnih.gov This pathway converts chorismate to 1,4-dihydroxy-2-naphthoate, which then serves as the anchor for the isoprenyl side chain. oup.comnih.gov A genomic survey of 1,294 prokaryotic genomes found the classical pathway in approximately 32.1% of the organisms studied. oup.comscienceopen.com This pathway is predominantly found in aerobic or facultatively anaerobic bacteria, including many species within the Proteobacteria. oup.comnih.gov
The futalosine (B117586) pathway , discovered more recently, represents an alternative route for menaquinone synthesis. oup.comresearchgate.net It involves four enzymes encoded by the mqnABCD genes, which convert chorismate into 1,4-dihydroxy-6-naphthoate via the intermediate futalosine. nih.govnih.gov Though found in a smaller percentage of prokaryotic genomes (around 13.2%), the futalosine pathway has a much broader taxonomic distribution, appearing in 18 of 31 surveyed phyla. oup.comnih.gov Crucially, this pathway is utilized by a mix of aerobic, facultatively anaerobic, and strictly anaerobic prokaryotes, suggesting it is particularly important for life in oxygen-deprived environments. oup.comscienceopen.com
The isoprenoid side chains are synthesized via two primary routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. oup.comscienceopen.com Phylogenetic analyses suggest the MVA pathway is likely the more ancestral of the two. oup.comscienceopen.com
Table 1: Distribution and Characteristics of Menaquinone Biosynthetic Pathways
| Feature | Classical Pathway (men genes) | Futalosine Pathway (mqn genes) |
| Precursor | Chorismate | Chorismate |
| Key Intermediate | 1,4-dihydroxy-2-naphthoate | Futalosine; 1,4-dihydroxy-6-naphthoate |
| Prevalence | ~32.1% of surveyed prokaryotic genomes oup.com | ~13.2% of surveyed prokaryotic genomes oup.com |
| Taxonomic Breadth | Less broad distribution oup.com | Broader distribution (18 of 31 phyla) oup.comnih.gov |
| Oxygen Requirement | Almost exclusively aerobic or facultative anaerobes oup.comnih.gov | Aerobic, facultative, and anaerobic organisms oup.comnih.gov |
| Evolutionary Age | Considered to have evolved later oup.comnih.gov | Believed to be the more ancient pathway oup.comnih.gov |
Structural and Functional Analogues: Comparison with Other Quinones (e.g., Ubiquinone, Phylloquinone)
Menaquinones belong to a larger class of isoprenoid quinones that act as electron and proton carriers within cellular membranes. researchgate.net Their closest analogues are phylloquinone (vitamin K1) and ubiquinone (coenzyme Q). While all share a functional quinone head group, their specific structures dictate their redox potential and biological roles. oup.comscienceopen.com
Structural Comparison:
Menaquinone (Vitamin K2): Possesses a 2-methyl-1,4-naphthoquinone ring. nih.govoregonstate.edu Its defining feature is a long, unsaturated polyisoprenyl side chain at the C3 position. nih.govnews-medical.net The number of repeating isoprene (B109036) units varies, denoted as MK-n, where 'n' can range from 1 to 13. news-medical.netresearchgate.net Menaquinol-6 is the fully reduced (hydroquinone) form of menaquinone-6 (MK-6).
Phylloquinone (Vitamin K1): Also has the 2-methyl-1,4-naphthoquinone core structure. nih.govnews-medical.net However, its side chain is a partially saturated phytyl group, distinguishing it from the fully unsaturated chains of menaquinones. nih.govresearchgate.net It is primarily synthesized by plants and some cyanobacteria. news-medical.netresearchgate.net
Ubiquinone (Coenzyme Q): Differs fundamentally in its head group, which is a benzoquinone ring rather than a naphthoquinone ring. nih.govresearchgate.net Like menaquinones, it has a polyisoprenyl side chain of varying length (e.g., Q-8 in E. coli). nih.gov
Functional Comparison: The primary function of these quinones is to mediate electron transfer between protein complexes in energy-transducing membranes. mdpi.comresearchgate.net The key functional difference lies in their standard redox potential.
Menaquinones have a more negative redox potential compared to ubiquinones. oup.comscienceopen.com This makes them exceptionally well-suited as electron carriers in anaerobic respiratory chains, where they transfer electrons to terminal acceptors like fumarate (B1241708) or nitrate (B79036). oup.comrsc.org
Ubiquinone has a higher, more positive redox potential, making it the primary mobile electron carrier in the aerobic respiratory chain of mitochondria and many aerobic bacteria, where it shuttles electrons to oxygen. researchgate.net
Phylloquinone serves as a crucial cofactor in Photosystem I-mediated electron transport in plants and cyanobacteria. genome.jpgenome.jp
Table 2: Structural and Functional Comparison of Key Quinones
| Quinone Type | Core Structure | Side Chain | Primary Producers | Primary Function | Redox Potential |
| Menaquinone (MK-n) | Naphthoquinone | Unsaturated polyisoprenyl | Bacteria, Archaea researchgate.net | Anaerobic/Aerobic respiration electron carrier oup.comrsc.org | Low (Negative) oup.com |
| Phylloquinone (K1) | Naphthoquinone | Partially saturated phytyl | Plants, Cyanobacteria researchgate.net | Photosynthetic electron transport genome.jp | Intermediate |
| Ubiquinone (Q-n) | Benzoquinone | Unsaturated polyisoprenyl | Most Eukaryotes, many Bacteria nih.govresearchgate.net | Aerobic respiration electron carrier researchgate.net | High (Positive) oup.com |
Evolutionary Adaptation of Menaquinone Synthesis and Function in Diverse Microbial Lineages
The evolution of menaquinone biosynthesis is tightly linked to the evolution of microbial respiration and the changing geochemistry of Earth. Menaquinones are considered an ancient type of quinone, likely present before the atmosphere became oxygenated. oup.com
The broader phylogenetic distribution of the futalosine pathway and its prevalence among anaerobes suggest it predates the classical pathway. oup.comnih.gov This ancient pathway would have enabled early microorganisms to perform anaerobic respiration in the anoxic environments of the early Earth. oup.com The evolution of the classical men pathway, predominantly found in aerobes and facultative anaerobes, likely represents an adaptation that coincided with the rise of oxygen in the atmosphere. oup.com
The diversity in the length of the menaquinone side chain (from MK-1 to MK-13) is another key evolutionary adaptation. The length and structure of this lipophilic tail influence the quinone's position and mobility within the cell membrane, allowing different bacterial species to fine-tune their electron transport chains to specific membrane properties and metabolic needs. frontiersin.org For instance, some bacteria produce a mix of long- and short-chain menaquinones, which may mediate electron transfer to different terminal acceptors or function under different environmental conditions. frontiersin.org The acquisition of menaquinone biosynthetic genes via horizontal gene transfer has also played a significant role, allowing microbes to adapt to new niches. nih.gov For example, it is believed that archaea acquired the genes for the classical MK pathway from a bacterial donor. oup.comnih.gov
Diversity of this compound Producers in Microbial Ecosystems
Menaquinone-6 (MK-6) is a specific form of menaquinone with a side chain composed of six isoprene units. nih.gov Its reduced form, this compound, functions as the active electron carrier. chemicalbook.com Several bacterial species are known to produce MK-6 as their primary or a major respiratory quinone.
Campylobacter jejuni : This microaerophilic bacterium, a common cause of gastroenteritis, produces MK-6 as a major isoprenoid quinone. nih.govnih.gov Studies have identified both menaquinone-6 and a novel methyl-substituted menaquinone-6 in its membranes. nih.govnih.gov The presence of MK-6 is essential for its respiratory chain, which is adapted to the low-oxygen environment of the intestinal tract. chemicalbook.com
Wolinella succinogenes : A strictly anaerobic bacterium found in the bovine rumen, W. succinogenes utilizes MK-6 as a key component of its electron transport system. medchemexpress.comoup.com It carries out fumarate respiration, where electrons are transferred to fumarate, a process critically dependent on a low-potential quinone like menaquinone. oup.com Menaquinone-6 has been identified as the major isoprenoid quinone in this organism. oup.comnih.gov
Other bacteria, such as Flavobacterium meningosepticum, have also been identified as producers of MK-6. nih.gov
Table 3: Examples of Menaquinone-6 (MK-6) Producing Bacteria
| Bacterial Species | Metabolism | Natural Habitat | Role of Menaquinone-6 |
| Campylobacter jejuni | Microaerophilic nih.gov | Animal/Human intestinal tract | Major respiratory quinone for electron transport nih.govchemicalbook.com |
| Wolinella succinogenes | Strict Anaerobe oup.com | Bovine rumen | Essential electron carrier for fumarate respiration medchemexpress.comoup.com |
| Eubacterium lentum | Anaerobe cambridge.org | Human large intestine | Respiratory quinone; contributes to host vitamin K researchgate.netfao.org |
| Flavobacterium meningosepticum | Aerobic nih.gov | Soil, water nih.gov | Identified as a significant MK-6 producer nih.gov |
Q & A
Q. What is the chemical structure of Menaquinol-6, and how does its structure influence biological activity?
this compound (CHEBI:84536) comprises a 2-methylbenzohydroquinone nucleus and a six-isoprenoid-unit side chain (C₄₁H₅₈O₂; molecular weight 582.91 Da) . The lipophilic isoprenoid chain enables integration into microbial membranes, enhancing electron transport efficiency in anaerobic respiration. To study structure-activity relationships, researchers can compare analogs with varying isoprenoid lengths using fluorescence microscopy or lipid bilayer permeability assays .
Q. What methodological approaches are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with electrochemical detection or LC-MS/MS is optimal due to this compound’s hydrophobicity and low physiological concentrations. Sample preparation must include lipid extraction (e.g., Folch method) under anaerobic conditions to prevent oxidation. Validation should ensure recovery rates ≥80% and intra-day precision (CV <15%) using deuterated internal standards .
Q. How does this compound participate in bacterial electron transport chains, and what experimental models validate this role?
this compound acts as an electron carrier in anaerobic respiration, transferring electrons to terminal reductases like fumarate reductase. In vitro assays using E. coli membrane fractions can measure electron flux via spectrophotometric monitoring of fumarate reduction. Genetic knockout models (e.g., menA mutants) combined with quinone extraction and redox titration confirm pathway specificity .
Advanced Research Questions
Q. What are the key enzymatic steps in the biosynthesis pathway of this compound, and how can they be experimentally validated?
Biosynthesis involves prenyltransferase (MenA) attaching six isoprenoid units to the naphthoquinone core, followed by reductases (e.g., MenG) forming the hydroquinone. Gene knockout models in Bacillus subtilis combined with LC-MS can track intermediate accumulation. Isotopic labeling (¹³C-glucose) traces carbon flux through the shikimate pathway, while heterologous expression of men genes in Saccharomyces cerevisiae validates enzyme activity .
Q. What experimental design considerations are critical for studying this compound’s role in host-microbiome interactions?
Use gnotobiotic mouse models colonized with defined microbial consortia to control for confounding microbiota. Dosage must account for host diet-derived vitamin K interference. Multi-omics approaches (metagenomics, metabolomics) correlate this compound levels with microbial community shifts. Anaerobic chamber workflows preserve redox state during sample processing .
Q. How should researchers address contradictory findings regarding this compound’s bioavailability and health outcomes?
Contradictions may arise from assay variability (e.g., oxygen exposure altering redox state) or model specificity (e.g., in vitro vs. gut microbiota models). Meta-analyses should standardize protocols, control for dietary vitamin K intake, and apply multivariate regression to isolate confounders. Isotopic tracers (e.g., ²H-MK-6) clarify absorption kinetics in human cohort studies .
Q. What statistical and computational tools are effective for analyzing this compound’s association with chronic diseases?
Cohort studies require longitudinal designs with repeated measures to account for temporal variability. Machine learning (e.g., random forest) identifies nonlinear relationships between serum this compound levels and outcomes. Pathway analysis tools (MetaCyc) map microbial biosynthesis genes to host metabolic phenotypes. Reproducibility should be assessed via intraclass correlation coefficients (ICC >0.7) .
Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity .
- Experimental Reproducibility : Use standardized protocols for sample handling (anaerobic conditions) and reference materials (NIST-certified quinones) .
- Literature Review : Prioritize primary sources from PubMed and MetaCyc over commercial databases to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
